molecular formula C20H28N6O B2973214 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-70-8

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2973214
CAS No.: 1020502-70-8
M. Wt: 368.485
InChI Key: KRPXQIIGYTZNSM-UHFFFAOYSA-N
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Description

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the piperazine ring: This step involves the reaction of cyclohexanecarbonyl chloride with piperazine under controlled conditions to form the cyclohexanecarbonylpiperazine intermediate.

    Formation of the pyrazole ring: This involves the reaction of appropriate precursors to form 3,5-dimethyl-1H-pyrazole.

    Coupling reactions: The final step involves coupling the cyclohexanecarbonylpiperazine intermediate with the pyrazole and pyridazine rings under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
  • 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Uniqueness

Compared to similar compounds, 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of rings and functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclohexyl-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPXQIIGYTZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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